

characterization of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

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Compound of Interest

Compound Name: *Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate*

Cat. No.: *B1321742*

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Technical Guide: Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-isopropyl-2-oxopyrrolidine-4-carboxylate is a substituted pyrrolidone derivative. The pyrrolidone ring is a core structure in many biologically active compounds, exhibiting a range of activities including nootropic, anti-inflammatory, and anticonvulsant effects. The substitution at the 1-position (N-isopropyl) and 4-position (methyl carboxylate) may influence the compound's physicochemical properties and biological activity. This document provides a technical overview of this compound, including a proposed synthetic route and predicted physicochemical and spectroscopic characteristics, due to the limited availability of direct experimental data in peer-reviewed literature.

Proposed Synthesis

A plausible and efficient method for the synthesis of **Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate** is the N-alkylation of methyl 2-oxopyrrolidine-4-carboxylate with an isopropyl halide. This reaction is a standard method for the preparation of N-substituted lactams.

Experimental Protocol: N-Alkylation of Methyl 2-oxopyrrolidine-4-carboxylate

Materials:

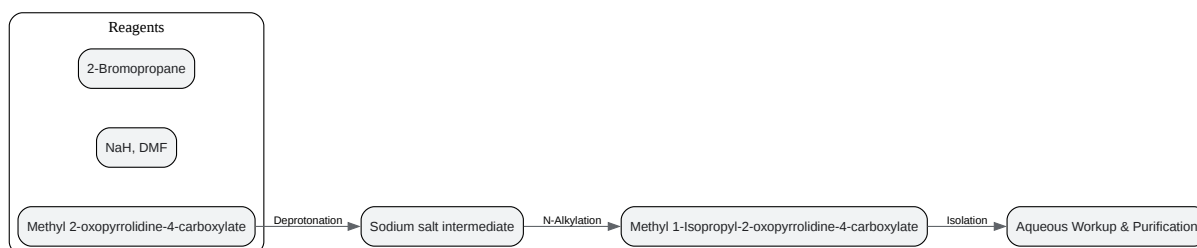
- Methyl 2-oxopyrrolidine-4-carboxylate
- 2-Bromopropane (or 2-iodopropane)
- Sodium hydride (NaH) as a 60% dispersion in mineral oil
- Anhydrous N,N-dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of methyl 2-oxopyrrolidine-4-carboxylate (1.0 equivalent) in anhydrous DMF via the dropping funnel.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
- Re-cool the mixture to 0 °C and add 2-bromopropane (1.5 equivalents) dropwise.
- Allow the reaction mixture to warm to room temperature and stir overnight.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired **Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate**.

Proposed Synthesis Workflow



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Caption: Proposed synthesis of **Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate**.

Predicted Physicochemical and Spectroscopic Data

The following data are predicted based on the analysis of structurally similar compounds and general principles of organic chemistry and spectroscopy.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value
Molecular Formula	C ₉ H ₁₅ NO ₃
Molecular Weight	185.22 g/mol
Appearance	Colorless to pale yellow oil or low-melting solid
Boiling Point	> 200 °C (estimated)
Solubility	Soluble in methanol, ethanol, chloroform, ethyl acetate

Table 2: Predicted Spectroscopic Data

Technique	Predicted Key Features
¹ H NMR	δ (ppm): 4.2-4.5 (m, 1H, CH of isopropyl), 3.7 (s, 3H, OCH ₃), 3.2-3.5 (m, 2H, NCH ₂), 2.8-3.1 (m, 1H, CH-CO ₂ Me), 2.4-2.7 (m, 2H, CH ₂ CO), 1.1-1.3 (d, 6H, CH(CH ₃) ₂)
¹³ C NMR	δ (ppm): 173-175 (C=O, ester), 172-174 (C=O, lactam), 52-54 (OCH ₃), 48-50 (N-CH ₂), 45-47 (CH of isopropyl), 38-40 (CH-CO ₂ Me), 30-32 (CH ₂ CO), 19-21 (CH(CH ₃) ₂)
IR (Infrared)	ν (cm ⁻¹): 2970-2930 (C-H stretch, alkyl), 1735-1750 (C=O stretch, ester), 1680-1700 (C=O stretch, lactam), 1200-1250 (C-O stretch, ester)
Mass Spec. (EI)	m/z (%): 185 (M ⁺), 170 (M ⁺ - CH ₃), 142 (M ⁺ - C ₃ H ₇), 126 (M ⁺ - CO ₂ CH ₃)

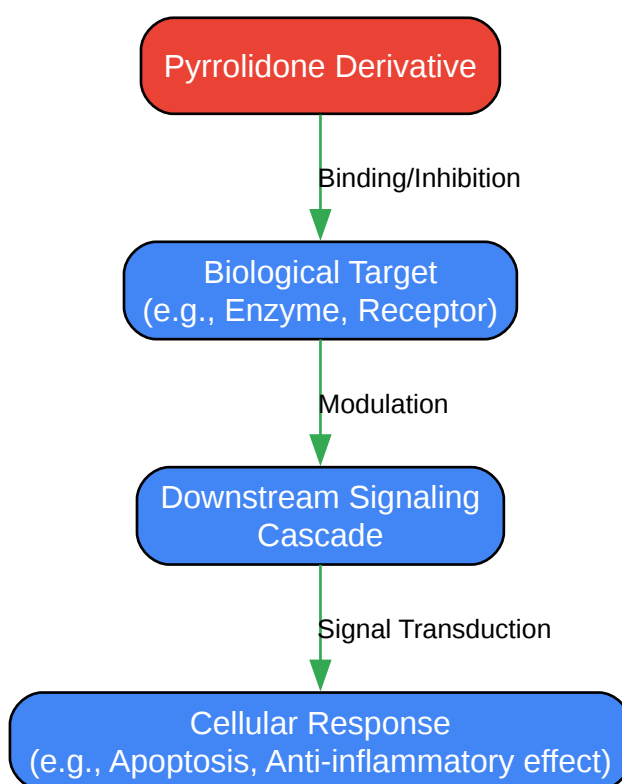
Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for **Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate**, the broader class of pyrrolidone derivatives is known to

possess a wide range of pharmacological properties. For instance, some pyrrolizine derivatives have shown anticancer activity through mechanisms such as DNA alkylation and inhibition of key enzymes like cyclooxygenases (COX).[1] Other pyrrolidone-containing compounds have demonstrated antimicrobial and anti-inflammatory effects.

The introduction of an N-isopropyl group and a C4-methyl carboxylate moiety could modulate the lipophilicity and steric profile of the molecule, potentially influencing its interaction with biological targets. Further research is required to elucidate the specific biological functions of this compound.

Conceptual Biological Action of Pyrrolidone Derivatives



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Caption: A generalized pathway for the action of bioactive pyrrolidone compounds.

Disclaimer: The information provided in this document, particularly the experimental protocol and characterization data, is predictive and based on chemical principles and data from analogous compounds. It is intended for research and informational purposes only and has not

been experimentally validated. Researchers should exercise appropriate caution and validate these findings through independent experimentation.

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References

- 1. pharaohacademy.com [pharaohacademy.com]
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